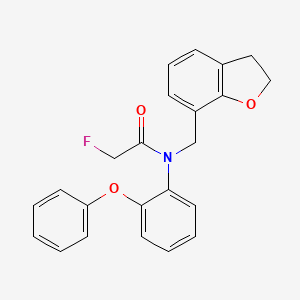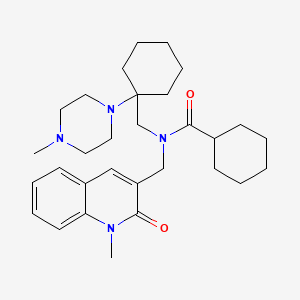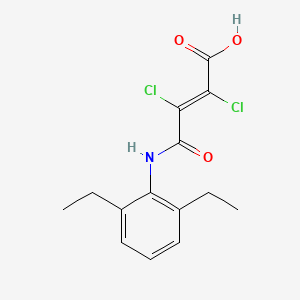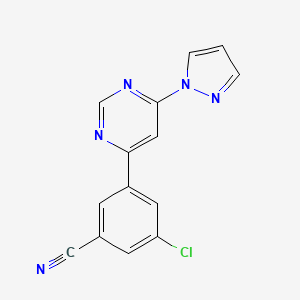
Iodo-dpa-713
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo-dpa-713: is a low-molecular-weight pyrazolopyrimidine ligand that has gained attention in the field of molecular imaging. This compound is particularly notable for its ability to selectively bind to activated macrophages, making it a valuable tool in the study of inflammatory diseases and immune responses. Its application in positron emission tomography (PET) imaging has provided significant insights into various pathological conditions, including infections and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo-dpa-713 typically involves the iodination of a precursor compound, often a pyrazolopyrimidine derivative. The process generally includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the pyrazolopyrimidine core.
Iodination: The core compound is then subjected to iodination using iodine or an iodine-containing reagent, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Iodo-dpa-713 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as thiols, amines, or alkoxides under mild to moderate conditions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: May involve reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Iodo-dpa-713 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying chemical reactions involving activated macrophages.
Biology: Helps in understanding the role of macrophages in various biological processes, including inflammation and immune response.
Medicine: Utilized in PET imaging to monitor inflammatory diseases, infections, and other pathological conditions. .
Mechanism of Action
Iodo-dpa-713 exerts its effects by selectively binding to the translocator protein (TSPO) on the outer mitochondrial membrane of activated macrophages. This binding allows for the visualization of macrophage activity using PET imaging. The compound’s ability to target TSPO makes it a powerful tool for studying inflammation and immune responses at the molecular level .
Comparison with Similar Compounds
Similar Compounds
DPA-713: The non-iodinated version of Iodo-dpa-713, used in similar applications but with different imaging properties.
PK11195: Another TSPO ligand used in PET imaging, but with different binding affinities and pharmacokinetics.
PBR28: A TSPO ligand with higher affinity than PK11195, often used in neuroinflammation studies.
Uniqueness of this compound
This compound stands out due to its specific application in PET imaging and its ability to provide detailed insights into macrophage activity. Its iodinated structure enhances its imaging capabilities, making it particularly useful in studying inflammatory diseases and developing new therapeutic approaches .
Properties
CAS No. |
1192559-21-9 |
|---|---|
Molecular Formula |
C21H25IN4O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(3-iodo-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C21H25IN4O2/c1-6-25(7-2)19(27)12-16-20(15-8-9-18(28-5)17(22)11-15)24-26-14(4)10-13(3)23-21(16)26/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
TYBYEGAEDKDDES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)


![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)

![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)

![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)
![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)

![methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B10835063.png)
